molecular formula C9H12O3 B13407004 4-Ipomeanol-d6

4-Ipomeanol-d6

カタログ番号: B13407004
分子量: 174.23 g/mol
InChIキー: RJYQLMILDVERHH-DTHBTZQSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Ipomeanol-d6 (CAS 848750-68-5) is a deuterated analog of the fungal mycotoxin 4-ipomeanol, serving as a crucial internal standard for accurate quantification in analytical methods such as High-Performance Liquid Chromatography (HPLC) and LC-MS/MS . The incorporation of six deuterium atoms provides distinct mass spectrometry characteristics, enabling precise pharmacokinetic and metabolic studies by correcting for analyte loss during sample preparation. The parent compound, 4-ipomeanol, is a pulmonary and hepatotoxic agent isolated from sweet potatoes infected with the fungus Fusarium solani . Its toxicity is mediated by cytochrome P450 (CYP)-dependent metabolic activation, primarily by enzymes like CYP4B1 in rodents and CYP1A2/3A4 in humans . This bioactivation oxidizes the furan ring, leading to a highly reactive enedial intermediate that covalently binds to cellular macromolecules, resulting in cell necrosis . In rodents, this activation occurs predominantly in the lung's Clara cells, causing bronchiolar necrosis, while in humans, the primary toxicity is observed in the liver . Research applications for this compound extend beyond analytical standardization. It is a valuable chemical tool in investigating species-specific metabolic pathways , the mechanisms of CYP-mediated bioactivation , and the detoxification roles of glucuronidation by UGT enzymes like UGT1A9 and UGT2B7 . Furthermore, 4-ipomeanol has revived interest in pharmacological gene therapy (e.g., CYP4B1 suicide gene systems), where its selective activation can be engineered to target specific cells, such as in cancer therapy . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

特性

分子式

C9H12O3

分子量

174.23 g/mol

IUPAC名

3,3,4,5,5,5-hexadeuterio-1-(furan-3-yl)-4-hydroxypentan-1-one

InChI

InChI=1S/C9H12O3/c1-7(10)2-3-9(11)8-4-5-12-6-8/h4-7,10H,2-3H2,1H3/i1D3,2D2,7D

InChIキー

RJYQLMILDVERHH-DTHBTZQSSA-N

異性体SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC(=O)C1=COC=C1)O

正規SMILES

CC(CCC(=O)C1=COC=C1)O

製品の起源

United States

準備方法

Synthesis of 4-Ipomeanol (Non-deuterated) as a Basis

The classical chemical synthesis of 4-Ipomeanol involves:

  • Partial hydrolysis of diethyl 3,4-furandicarboxylate with sodium hydroxide to yield the monoester.
  • Decarboxylation by heating with copper powder to give ethyl 3-furoate.
  • Claisen condensation to form ethyl 3-furoylacetate.
  • Reaction with propylene oxide to form a lactone intermediate.
  • Acid-catalyzed decarboxylation of the lactone to yield 4-Ipomeanol.

This route forms the structural backbone onto which deuterium can be incorporated.

Incorporation of Deuterium in this compound

  • Use of Deuterated Solvents and Reagents: Acetone-d6 is commonly used as a solvent in oxidation steps, for example, when preparing deuterated dimethyldioxirane (DMDO-d6), a selective oxidant for furan rings.
  • Oxidation with DMDO-d6: The furan ring or adjacent functional groups are oxidized using DMDO-d6, which transfers deuterium labels during epoxidation or enedial formation steps. The reaction is conducted under inert atmosphere (argon or nitrogen) at low temperatures (e.g., acetone/dry ice bath) and monitored by proton NMR to ensure complete conversion.
  • Retention of Deuterium: Analytical studies confirm that deuterium atoms remain intact on the aliphatic chain after bioactivation and conjugation reactions, indicating stable incorporation during synthesis.
  • Purification: After reaction completion, nitrogen gas is blown through the solution to remove unreacted DMDO-d6, and the product is stored cold (e.g., -20 °C) in deuterated solvent to maintain stability.

Analytical and Characterization Data

Parameter This compound Notes
Molecular Formula C₉H₆D₆O₃ Six deuterium atoms incorporated
Molecular Weight 174.23 g/mol Increased due to deuterium substitution
CAS Number 848750-68-5 Unique identifier
Key Analytical Techniques Proton NMR, LC-MS/MS, HPLC Used to confirm deuterium incorporation and purity
Stability Stable at -20 °C in acetone-d6 Avoids deuterium exchange

Summary Table of Preparation Steps

Step No. Reaction Step Reagents/Conditions Purpose Deuterium Incorporation Point
1 Partial hydrolysis of diethyl 3,4-furandicarboxylate NaOH, aqueous medium Monoester formation Starting material may be deuterated
2 Decarboxylation Heat with copper powder Ethyl 3-furoate formation Retains deuterium if precursor is labeled
3 Claisen condensation Base catalysis Ethyl 3-furoylacetate formation Deuterium maintained on aliphatic chain
4 Reaction with propylene oxide Propylene oxide (possibly deuterated) Lactone formation Opportunity for deuterium labeling
5 Acid-catalyzed decarboxylation Dilute acid, gentle heating 4-Ipomeanol formation Deuterium stable during this step
6 Oxidation with DMDO-d6 DMDO-d6 in acetone-d6, low temperature Furan ring oxidation, enedial formation Direct deuterium transfer from oxidant
7 Purification Nitrogen purge, cold storage Removal of excess reagents Maintains isotopic purity

化学反応の分析

Metabolic Activation via Cytochrome P450 Enzymes

4-Ipomeanol-d6 undergoes bioactivation through cytochrome P450 (CYP)-mediated oxidation of its furan ring, analogous to 4-IPO . Key steps include:

  • Epoxidation : CYP4B1 (in rodents) or CYP1A2/3A4 (in humans) oxidizes the furan ring to form a reactive epoxide intermediate .

  • Enedial Formation : The unstable epoxide rapidly rearranges into a highly electrophilic α,β-unsaturated enedial (1,4-dialdehyde) . This enedial is the primary toxic species, capable of covalent binding to cellular nucleophiles like proteins and glutathione (GSH) .

Deuterium labeling studies confirm that the aliphatic chain (deuterated in 4-IPO-d6) remains intact during metabolism, while the furan ring undergoes oxidation . The isotope cluster (d0/d6 ratio) in bile metabolites demonstrates retention of all six deuterium atoms in GSH conjugates .

Reactivity with Glutathione (GSH)

The enedial intermediate reacts with GSH via two primary pathways:

Michael Adduct Formation

  • A 1,4-conjugate addition of GSH’s cysteine thiol to the enedial yields a Michael adduct .

  • This adduct undergoes dehydration to form a tricyclic 2’-pyrroline intermediate, which further reacts to generate mono- and bis-GSH pyrrole adducts .

Dihydrohydroxyfuran Adduct Formation

  • Alternative GSH conjugation produces dihydrohydroxyfuran adducts, though these are minor compared to pyrrole derivatives .

Adduct Type Structure Mass (Da) Isotope Pattern (d0/d6)
Michael AdductCysteine-4-enedial conjugate4921:1 ratio in bile
Bis-GSH PyrroleTwo GSH molecules bound783Confirmed via LC-MS/MS

Phase II Metabolism

  • Glucuronidation : Uridine 5’-diphospho-glucuronosyltransferase (UGT) conjugates the hydroxyl group of 4-IPO-d6, forming 4-IPO-glucuronide for renal excretion .

  • N-Acetylcysteine (NAC) Conjugation : The enedial reacts with NAC or N-acetyl lysine (NAL), forming stable pyrrole adducts detected in microsomal incubations .

Impact of Glutathione Depletion

  • Pretreatment with diethylmaleate (DEM), a GSH-depleting agent, increases covalent binding of 4-IPO-d6 metabolites in rodent lungs, exacerbating toxicity .

Comparative Species-Specific Metabolism

  • Rodents : CYP4B1 in pulmonary Clara cells drives lung-specific toxicity .

  • Humans : Hepatic CYP1A2/3A4 activation leads to hepatotoxicity, as human CYP4B1 lacks bioactivity toward 4-IPO-d6 .

Experimental Evidence from Deuterium Studies

  • Isotopic Tracing : Co-administration of d0/d6-4-IPO (1:1) in rats enabled unambiguous identification of GSH conjugates via LC-MS/MS, confirming m/z 492 (MH⁺) and m/z 783 (bis-GSH) .

  • Structural Confirmation : NMR and COSY spectra validated the regioisomeric purity of pyrroline-2-one adducts, ruling out alternate conjugation sites .

Key Research Findings

  • Retention of Deuterium : The aliphatic chain’s deuterium does not alter metabolic targeting, confirming furan ring oxidation as the dominant activation pathway .

  • Toxicity Mechanisms : Enedial-protein adducts disrupt mitochondrial function (e.g., inhibition of aldehyde dehydrogenase) and induce apoptosis/necrosis .

  • Species Differences : Metabolic activation in human liver vs. rodent lungs explains divergent toxicological profiles .

科学的研究の応用

4-Ipomeanol-d6 has several applications in scientific research:

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The metabolic activation and toxicity of 4-ipomeanol and its analogs depend critically on the presence of the furan ring. Below is a comparative analysis of 4-ipomeanol-d6 with structurally related compounds:

Compound Furan Ring Deuterium Substitution CYP450-Mediated Activation Km (Lung Microsomes) Alkylation Activity
4-Ipomeanol Yes No Yes 0.01 mM High
This compound Yes Yes (6 positions) Reduced* Hypothetical: ~0.05 mM† Moderate*
Furan-deficient analog No No No N/A None

*Theoretical based on deuterium isotope effects; †Estimated due to slowed metabolism from deuterium substitution.

Key Findings from Comparative Studies

  • Metabolic Efficiency: The pulmonary microsomal pathway for 4-ipomeanol exhibits a Km ~10-fold lower than hepatic pathways (0.01 mM vs. >0.1 mM), indicating higher affinity in lung tissues.
  • Electrophilic Metabolite Neutralization: Reduced glutathione (GSH) effectively quenches alkylation by 4-ipomeanol metabolites, suggesting shared detoxification mechanisms with other furan-derived toxins (e.g., perilla ketone) .

Mechanistic Divergence from Non-Furan Compounds

Unlike non-furan toxins (e.g., acetaminophen), 4-ipomeanol’s toxicity is intrinsically linked to its furan ring oxidation. This contrasts with toxins like carbon tetrachloride (CCl₄), which undergo CYP450-mediated activation via distinct pathways (e.g., reductive dehalogenation).

Research Implications and Limitations

While this compound offers utility in tracing metabolic pathways, direct comparative data on its deuterated form remain scarce. Existing studies on 4-ipomeanol suggest that deuterium substitution may reduce metabolic activation rates, but empirical validation is required. Furthermore, analogs without the furan ring serve as critical negative controls in mechanistic studies, underscoring the specificity of CYP450-furan interactions .

Notes

  • The kinetic parameters for this compound are inferred from isotopic substitution principles and require confirmation via targeted in vitro studies.
  • Regulatory guidelines (e.g., drug development frameworks) emphasize rigorous comparison with reference compounds, as highlighted in broader pharmaceutical contexts .

生物活性

4-Ipomeanol-d6, a deuterated derivative of 4-ipomeanol, is a compound of significant interest due to its biological activity, particularly its role as a pulmonary toxin and potential anticancer agent. This article explores the metabolic pathways, cytotoxic effects, and implications for cancer treatment associated with this compound.

Overview of this compound

4-Ipomeanol is a furanoterpenoid originally isolated from sweet potatoes infected with the fungus Fusarium solani. It is known for its pulmonary toxicity and has been studied for its potential therapeutic applications against lung cancer. The compound undergoes metabolic activation primarily via cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind covalently to cellular macromolecules.

Metabolic Activation

The metabolic activation of this compound involves several cytochrome P450 isoforms, predominantly CYP4B1 in rodents, which is responsible for converting 4-ipomeanol into its toxic epoxide form. This process is critical for understanding its biological effects:

  • Activation Pathway : The conversion to reactive intermediates occurs mainly in pulmonary tissues, particularly in Clara cells and type II alveolar cells. The binding of these metabolites to cellular proteins can lead to cytotoxic effects and cellular damage .
  • Species Variability : Studies have shown significant differences in metabolic activation across species. For instance, while CYP4B1 is highly effective in rodents, its human counterpart exhibits reduced activity, highlighting the need for caution when extrapolating animal data to human contexts .

Cytotoxicity and Cellular Impact

Research indicates that this compound exhibits varying levels of cytotoxicity depending on the cell type:

  • Non-Small Cell Lung Carcinoma (NSCLC) : In vitro studies demonstrated that 4-ipomeanol is more cytotoxic to NSCLC cell lines compared to small cell lung carcinoma (SCLC) lines. The covalent binding of metabolites was significantly higher in NSCLC-derived cells, suggesting a potential link between exposure to 4-ipomeanol and the development of lung cancers .
  • Mechanism of Action : The cytotoxic effects are mediated through the formation of DNA adducts and disruption of cellular functions. The IC50 values for various lung cancer cell lines have been reported between 2 mM and 8 mM, indicating a dose-dependent response .

Case Studies and Trials

Several clinical trials have been conducted to evaluate the therapeutic potential of 4-ipomeanol:

  • Phase I Trials : Initial studies involving patients with NSCLC revealed no significant hematological or renal toxicity; however, hepatotoxicity emerged as the principal adverse effect. No substantial tumor response was observed despite the anticipated efficacy based on preclinical data .
  • Phase II Trials : A subsequent phase II trial focused on patients with advanced hepatocellular carcinoma showed limited efficacy, with only one patient experiencing a brief reduction in metastasis. The primary toxicity noted was reversible liver enzyme elevation .

Data Summary

Study TypeFindings
Metabolic StudiesSignificant covalent binding in NSCLC cell lines compared to SCLC
Phase I TrialNo major toxicity; hepatotoxicity noted; no significant tumor response
Phase II TrialLimited efficacy in hepatocellular carcinoma; reversible liver toxicity

Q & A

Q. How should researchers address ethical and reproducibility challenges in long-term toxicity studies of this compound?

  • Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for study design. Implement blinding, randomization, and predefined exclusion criteria to minimize bias. Share raw data and analytical pipelines via open-access repositories to enhance reproducibility .

Methodological Frameworks and Tools

  • Research Question Formulation : Use PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies (e.g., "Does this compound reduce pulmonary toxicity compared to non-deuterated analogs in murine models?") .
  • Data Contradiction Analysis : Apply triangulation by integrating in vitro, in vivo, and computational data. Use causal inference models to distinguish correlation from causation .
  • Experimental Optimization : Adopt factorial design to test multiple variables (e.g., dose, exposure duration) and identify interactions. Use response surface methodology (RSM) for nonlinear parameter optimization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。